1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be dissected into its functional components:
- 3,4-Dimethoxyphenyl : This moiety contributes to the compound's lipophilicity and potential interactions with biological targets.
- Dibenzo[b,f][1,4]oxazepin : This core structure is known for various biological activities, including neuroprotective effects.
- Urea Group : The presence of a urea linkage may enhance the compound's binding affinity to target proteins.
Table 1: Basic Properties of the Compound
Property | Value |
---|---|
Molecular Formula | C20H20N2O4 |
Molecular Weight | 348.39 g/mol |
CAS Number | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown broad-spectrum activity against various pathogens, including bacteria and fungi . The proposed mechanism involves disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Effects
Studies have suggested that compounds with dibenzo[b,f][1,4]oxazepin structures demonstrate anticancer activity. For example, certain derivatives have been found to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . The specific pathways involved include modulation of signaling cascades related to cell survival and death.
Neuroprotective Properties
The dibenzo[b,f][1,4]oxazepin framework is associated with neuroprotective effects. Research has indicated that such compounds may protect neuronal cells from oxidative stress and excitotoxicity . This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.
Analgesic and Anti-inflammatory Activity
Compounds derived from similar scaffolds have demonstrated analgesic and anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been documented in various studies . These properties suggest potential therapeutic applications in pain management and inflammatory disorders.
Study 1: Antimicrobial Efficacy
In a study conducted by Dhumal et al. (2016), a series of oxadiazole derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited enhanced activity compared to standard antibiotics .
Study 2: Anticancer Activity
A recent investigation into dibenzo[b,f][1,4]oxazepin derivatives revealed their ability to inhibit the growth of breast cancer cells in vitro. The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptosis rates. Results showed significant reductions in cell viability at micromolar concentrations .
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-28-19-10-8-14(12-20(19)29-2)24-22(27)23-13-7-9-17-15(11-13)21(26)25-16-5-3-4-6-18(16)30-17/h3-12H,1-2H3,(H,25,26)(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQMMKAMYSAVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.